molecular formula C10H13ClN2O2 B2621606 (1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 2137032-99-4

(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B2621606
CAS No.: 2137032-99-4
M. Wt: 228.68
InChI Key: ANJOVTXONVWABE-FVGYRXGTSA-N
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Description

(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group and an amine group attached to a tetrahydronaphthalene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps. One common method starts with the nitration of 1,2,3,4-tetrahydronaphthalene to introduce the nitro group. This is followed by the reduction of the nitro group to an amine, and finally, the formation of the hydrochloride salt.

    Nitration: The nitration of 1,2,3,4-tetrahydronaphthalene can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be further reduced to an amine or hydroxylamine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives or nitroso compounds.

    Reduction: Amines or hydroxylamines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 5-nitro-1,2,3,4-tetrahydronaphthalene
  • 1-amino-5-nitronaphthalene

Uniqueness

(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both nitro and amine groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJOVTXONVWABE-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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